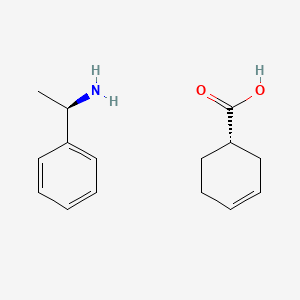

(1S)-cyclohex-3-ene-1-carboxylic acid

Descripción

Significance of Chiral Cyclohexene (B86901) Derivatives in Stereoselective Synthesis

Chiral cyclohexene derivatives are fundamental components in the field of stereoselective synthesis, a branch of chemistry focused on creating molecules with a specific three-dimensional arrangement of atoms. The importance of chirality is paramount in drug design and development, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities. nih.gov One enantiomer might be therapeutically effective, while the other could be inactive or even cause harmful effects. nih.gov This necessity for enantiomerically pure compounds drives the demand for reliable methods to synthesize chiral molecules.

Cyclohexane (B81311) and cyclohexene derivatives are prevalent skeletons in a wide array of natural products and synthetic compounds that exhibit significant biological activity, including anti-inflammatory, antifungal, and antimicrobial properties. nih.gov Their conformational rigidity provides a well-defined three-dimensional structure that is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. The synthesis of multisubstituted, polyfunctional cyclohexanes is an area of active research, as these structures serve as valuable building blocks for more complex molecules. nih.gov The development of stereoselective methods to create these chiral rings is a key objective in organic synthesis. acs.org

Overview of (1S)-Cyclohex-3-ene-1-carboxylic Acid as a Key Chiral Intermediate

This compound, also known as (S)-(-)-3-Cyclohexenecarboxylic acid, is a prominent example of a chiral cyclohexene derivative used as a key intermediate in organic synthesis. chemicalbook.comcymitquimica.comtcichemicals.com Its primary role is that of a chiral building block, providing a pre-defined stereocenter that can be incorporated into a larger target molecule, thereby avoiding the need for challenging stereoselective reactions or resolutions at a later stage.

A notable application of this compound is its use as a crucial precursor in the synthesis of Edoxaban, a potent, orally active direct inhibitor of factor Xa, which is an important anticoagulant used for preventing and treating thrombotic diseases. tandfonline.comgoogle.com The precise stereochemistry of the cyclohexene ring is essential for the drug's efficacy. The compound is also used as a reactant in the preparation of other complex pharmaceutical agents. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 5708-19-0 |

| Appearance | Colorless to Almost Colorless Clear Liquid |

| Boiling Point | 118°C/6 mmHg; 130-133 °C/4 mmHg |

| Melting Point | 17-19°C |

| Density | 1.081 g/mL at 25 °C |

| Refractive Index | 1.48 |

| Specific Rotation | -95° (c=5, MeOH) |

Data sourced from references chemicalbook.comcymitquimica.comtcichemicals.comnih.govsigmaaldrich.com

Historical Context and Evolution of Research on Cyclohexene Carboxylic Acids

Research into cyclohexene carboxylic acids and their chiral variants has evolved significantly, driven by the increasing demand for enantiomerically pure compounds in industrial applications.

Early methods for obtaining specific enantiomers like this compound relied on classical resolution. This involved reacting the racemic mixture of 3-cyclohexene-1-carboxylic acid with a chiral resolving agent, such as (R)-α-phenylethylamine. google.com The resulting diastereomeric salts, having different solubilities, could then be separated by fractional crystallization. tandfonline.com However, these methods are often inefficient, requiring multiple recrystallization steps and leading to a theoretical maximum yield of only 50% for the desired enantiomer, while the other is discarded. tandfonline.comgoogle.com

To overcome these limitations, research shifted towards asymmetric synthesis, which aims to create the desired enantiomer directly. Key developments in this area include:

Diastereoselective Diels-Alder Reactions : This powerful method involves the reaction of a diene with a dienophile. By attaching a chiral auxiliary, such as a lactic acid ester, to one of the reactants, the reaction can be guided to produce the desired diastereomer with high selectivity. The auxiliary can then be removed, yielding the enantiomerically enriched product. acs.org

Enzymatic Resolution : Biocatalysis offers an environmentally friendly alternative. tandfonline.com This approach uses enzymes, such as esterases, to selectively catalyze a reaction on one enantiomer in a racemic mixture. For example, an enzyme can asymmetrically hydrolyze racemic methyl-3-cyclohexene-1-carboxylate, allowing for the separation of the unreacted ester from the hydrolyzed carboxylic acid. tandfonline.com Researchers have worked on engineering enzymes to improve their enantioselectivity for this specific transformation. tandfonline.com

This progression from inefficient classical resolutions to highly selective asymmetric and biocatalytic methods highlights the significant advancements in synthetic organic chemistry.

Propiedades

IUPAC Name |

(1S)-cyclohex-3-ene-1-carboxylic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C7H10O2/c1-7(9)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-7H,9H2,1H3;1-2,6H,3-5H2,(H,8,9)/t7-;6-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZYAWOSGIDHOO-SUSPOVHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C1C[C@@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of 1s Cyclohex 3 Ene 1 Carboxylic Acid

Strategies from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources. nih.govnih.govresearchgate.net These readily available molecules serve as excellent starting materials for the synthesis of complex chiral targets, including (1S)-cyclohex-3-ene-1-carboxylic acid.

Derivation from Natural Products and Bio-sourced Compounds

Nature provides a rich source of chiral cyclohexene (B86901) derivatives that can be strategically modified to yield the target compound. Shikimic acid and quinic acid are prominent examples of such naturally occurring precursors. acs.orgnih.govwikipedia.orgwikipedia.org

Shikimic Acid: As a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, shikimic acid possesses the desired cyclohexene core with multiple stereocenters. wikipedia.orgresearchgate.net Its chemical structure, (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid, provides a scaffold that can be chemically manipulated to remove the hydroxyl groups and afford this compound. acs.orgnih.gov

Quinic Acid: Another naturally abundant cyclitol, quinic acid, can also serve as a starting point. wikipedia.org Although it is a saturated cyclohexane (B81311) derivative, stereocontrolled dehydrations and other functional group manipulations can be employed to introduce the required double bond and arrive at the target chiral carboxylic acid.

Terpenes: The vast family of terpenes, also part of the chiral pool, offers alternative starting materials. nih.govnih.govbaranlab.org Certain monoterpenes with cyclohexene skeletons can be envisioned as precursors, where oxidative cleavage and functional group interconversions would lead to this compound.

Diastereoselective Approaches Utilizing Chiral Auxiliaries

A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. researchgate.netwikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a desired diastereomer. The auxiliary is then removed to provide the enantiomerically enriched product. The Diels-Alder reaction is a particularly effective transformation for this approach in constructing the cyclohexene ring. chegg.comresearchgate.netmdpi.com

The diastereoselective Diels-Alder reaction between a diene and a dienophile bearing a chiral auxiliary can produce a cyclohexene derivative with high stereocontrol. google.com After the cycloaddition, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyclohexene carboxylic acid.

Several types of chiral auxiliaries have been successfully employed in this context:

Evans Auxiliaries: Oxazolidinones, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries. researchgate.net Acrylates derived from Evans auxiliaries can undergo highly diastereoselective Diels-Alder reactions with dienes like 1,3-butadiene (B125203). The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the diene to one face of the dienophile. researchgate.net Subsequent hydrolysis of the resulting N-acyloxazolidinone cleanly removes the auxiliary.

Other Auxiliaries: Other chiral alcohols and amines have also been utilized to form chiral esters and amides that can act as dienophiles in diastereoselective Diels-Alder reactions. The choice of auxiliary and Lewis acid catalyst can be tuned to achieve the desired stereoselectivity. google.com

| Chiral Auxiliary Type | Example Auxiliary | Typical Reaction | Key Feature |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Diastereoselective Diels-Alder | High levels of stereocontrol and predictable stereochemistry. |

| Chiral Alcohols | (-)-8-Phenylmenthol | Diastereoselective Diels-Alder | Derived from the chiral pool and effective in inducing asymmetry. harvard.edu |

| Sulfinamides | N-tert-Butanesulfinyl | Asymmetric synthesis of amines | Can be applied to create chiral building blocks. |

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Organocatalytic Approaches to the Cyclohexene Skeleton

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. princeton.edu Chiral amines, in particular, have been shown to effectively catalyze Diels-Alder reactions.

The MacMillan catalyst, a chiral imidazolidinone, can activate α,β-unsaturated aldehydes towards cycloaddition with dienes through the formation of a chiral iminium ion. princeton.edu This strategy allows for the highly enantioselective synthesis of cyclohexene carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids. princeton.eduresearchgate.net

Table: Key Features of Organocatalytic Diels-Alder Reaction

| Catalyst | Activating Species | Substrate | Product | Enantioselectivity |

|---|

Metal-Catalyzed Asymmetric Reactions Leading to this compound

Transition metal complexes with chiral ligands are widely used as catalysts for a variety of asymmetric transformations. For the synthesis of the cyclohexene ring of the target molecule, asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids are a prominent method.

Chiral ruthenium-based Lewis acid catalysts have been developed for the asymmetric Diels-Alder reaction between dienes and α,β-unsaturated ketones. nih.govresearchgate.net While this specific example leads to a ketone, the principle can be extended to dienophiles bearing a carboxyl group equivalent. These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene, leading to high enantioselectivity in the resulting cyclohexene product. dicp.ac.cn

Enantioselective Hydrogenation and Reductive Strategies

An alternative approach to constructing the chiral cyclohexene ring involves the asymmetric hydrogenation of a suitable aromatic or dihydroaromatic precursor. The catalytic hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acid is a known industrial process. nih.gov

The enantioselective hydrogenation of a dehydro-precursor, such as a substituted benzoic acid or a cyclohexadienecarboxylic acid, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can, in principle, afford this compound. acs.org The success of this strategy depends on the ability to achieve partial reduction of the aromatic ring with high enantioselectivity. Asymmetric reduction of α,β-unsaturated carboxylic acids is also a well-established method that could be applied to a precursor with an exocyclic double bond that is then isomerized. bris.ac.uk

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of this compound, enzymatic and whole-cell methods have been developed, primarily focusing on the kinetic resolution of racemic mixtures.

Kinetic resolution is a widely used strategy wherein a biocatalyst preferentially converts one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer and the product. The enantioselective hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate is a common approach.

E. coli esterase BioH

The esterase BioH from Escherichia coli is naturally involved in biotin biosynthesis and has been identified as a candidate for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate. tandfonline.com However, the wild-type enzyme exhibits low S-enantioselectivity. tandfonline.comnih.gov To address this limitation, protein engineering has been employed. Through rational design involving the combinatorial modulation of steric and aromatic interactions, a mutant known as Mu3 (L24A/W81A/L209A) was created. nih.gov This engineered enzyme showed a significant improvement in selectivity, increasing the enantiomeric excess (ee) of the produced (S)-acid from 32.3% with the wild-type enzyme to 70.9% with the Mu3 mutant. tandfonline.comnih.gov

Acinetobacter sp. JNU9335

A more effective biocatalyst was identified through screening of soil samples. A hydrolase-producing strain, designated Acinetobacter sp. JNU9335, demonstrated high enantioselectivity in the resolution of methyl 3-cyclohexene-1-carboxylate (CHCM). nih.govjiangnan.edu.cn This strain can tolerate high substrate concentrations of up to 1.0 M CHCM, producing the desired (S)-enantiomer with an enantiomeric excess of 99.6% and an isolation yield of 34.7%. nih.govjiangnan.edu.cn Further research led to the identification and characterization of a novel carboxylesterase from this strain, named AcEst1. nih.govjiangnan.edu.cn This enzyme is highly active and tolerant to high substrate concentrations, capable of hydrolyzing up to 2.0 M (280 g·L⁻¹) of CHCM, yielding the (S)-enantiomer with an ee of over 99%. nih.gov

| Biocatalyst | Type | Key Findings | Enantiomeric Excess (ee) of (S)-acid | Reference |

|---|---|---|---|---|

| E. coli esterase BioH (Wild Type) | Isolated Enzyme | Low intrinsic S-selectivity. | 32.3% | nih.gov |

| E. coli esterase BioH (Mu3 Mutant) | Engineered Enzyme | Improved S-selectivity through rational design. | 70.9% | nih.gov |

| Acinetobacter sp. JNU9335 | Whole-Cell / Isolated Enzyme (AcEst1) | High enantioselectivity and substrate tolerance. | >99% | nih.govnih.gov |

The application of biocatalysis can be performed using either isolated enzymes or whole microbial cells. Each approach has distinct advantages, and enzyme engineering plays a crucial role in optimizing both.

Whole-Cell Biotransformations

Using whole cells, such as Acinetobacter sp. JNU9335, for biotransformations can be advantageous as it eliminates the need for costly and time-consuming enzyme purification. researchgate.net The cellular environment can also protect the enzyme from harsh reaction conditions and provide necessary cofactors. The initial identification of Acinetobacter sp. JNU9335 involved screening the entire microorganism, which efficiently catalyzed the enantioselective hydrolysis of the racemic ester substrate. researchgate.netjiangnan.edu.cn Optimization of the fermentation medium for strain JNU9335 led to an increased hydrolase production of 233 U·L⁻¹. jiangnan.edu.cn

Enzyme Engineering

Enzyme engineering is a key technology for tailoring biocatalysts to meet the specific demands of industrial processes. tudelft.nl As seen with E. coli esterase BioH, its natural enantioselectivity was insufficient for practical application. tandfonline.com By applying rational design and site-directed mutagenesis, researchers successfully created the Mu3 mutant with enhanced S-selectivity. nih.gov Molecular dynamics simulations were used to understand the mechanism behind this increased selectivity. tandfonline.com

In the case of Acinetobacter sp. JNU9335, genome mining led to the discovery of the novel carboxylesterase AcEst1. nih.govjiangnan.edu.cn This enzyme belongs to family IV of esterolytic enzymes and shows less than 40% identity with previously known carboxylesterases. nih.govjiangnan.edu.cn The recombinant AcEst1 enzyme demonstrated a high catalytic rate (kcat of 1153 s⁻¹) and excellent substrate tolerance, making it a highly promising biocatalyst for the large-scale synthesis of chiral carboxylic acids. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the high selectivity of biocatalytic reactions with the versatility of traditional chemical transformations. This strategy allows for the construction of complex molecules that might be difficult to access by either method alone. nih.gov

A typical chemoenzymatic route to obtain derivatives of this compound begins with the enzymatic resolution of a racemic precursor. For instance, racemic methyl 3-cyclohexene-1-carboxylate can be resolved using various hydrolases, such as pig liver esterase (PLE) or horse liver esterase (HLE), to produce enantiomerically enriched (S)-3-cyclohexene-1-carboxylic acid. metu.edu.tr

Chemical Reactivity and Transformations of 1s Cyclohex 3 Ene 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of the molecule's reactivity, participating in classic transformations such as esterification, amidation, reduction, and nucleophilic substitution. These reactions are fundamental for creating a wide array of derivatives.

Esterification and Amidation for Derivative Synthesis

Esterification and amidation are among the most common reactions for derivatizing carboxylic acids. These transformations involve the reaction of the carboxylic acid with an alcohol or an amine, typically in the presence of an acid catalyst or a coupling agent, to form an ester or an amide, respectively.

For (1S)-cyclohex-3-ene-1-carboxylic acid, these reactions are crucial for creating intermediates used in the synthesis of pharmaceuticals and other complex organic molecules. For example, its methyl ester, this compound methyl ester, is a common derivative. chegg.comchegg.com Similarly, amide derivatives, such as 6-(Hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide, can be synthesized and are used in further synthetic manipulations like bromination and epoxidation reactions. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol, Acid Catalyst | This compound methyl ester |

These derivative syntheses are often the first step in a longer synthetic route, modifying the carboxylic acid moiety to facilitate subsequent reactions or to install a desired functional group.

Reduction to Alcohol and Further Functionalization

The carboxylic acid group can be reduced to a primary alcohol, (1S)-(cyclohex-3-en-1-yl)methanol. This transformation opens up pathways for further functionalization. Common reducing agents for this purpose include strong hydride reagents like lithium aluminum hydride (LAH) or milder, more selective methods. rsc.org Modern, greener approaches utilize manganese(I) catalyzed hydrosilylation, which can reduce carboxylic acids to alcohols under mild conditions using a silane (B1218182) as the reducing agent. nih.govacs.org

The resulting allylic alcohol is a valuable intermediate. The hydroxyl group can be protected, for instance, using tert-butyldimethylsilyl chloride, before subjecting the cyclohexene (B86901) ring to further reactions. nih.gov This alcohol can also participate in coupling reactions, as seen in the synthesis of complex pharmaceutical agents where a chiral substituted cyclohexanol (B46403) derived from (S)-cyclohex-3-enecarboxylic acid is coupled to a pyridine (B92270) moiety. nih.gov

Nucleophilic Substitution Reactions

While carboxylic acids themselves are not highly susceptible to direct nucleophilic substitution, they can be readily converted into more reactive derivatives, such as acid halides, anhydrides, or esters. libretexts.org These activated forms are excellent electrophiles for nucleophilic acyl substitution reactions. libretexts.orgyoutube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the leaving group regenerates the carbonyl double bond, resulting in the substituted product. libretexts.orgyoutube.com For instance, converting this compound to its corresponding acid chloride would allow for facile reaction with a wide range of nucleophiles (alcohols, amines, thiols) under mild conditions to form esters, amides, and thioesters, respectively.

Transformations of the Cyclohexene Double Bond

The double bond in the cyclohexene ring is the second major site of reactivity, enabling additions and cycloadditions that can introduce new functional groups and stereocenters with a high degree of control.

Stereoselective Epoxidation and Dihydroxylation

The alkene can undergo stereoselective epoxidation to form an oxirane ring. The stereochemistry of this reaction can often be directed by nearby functional groups. rsc.org For example, epoxidation of cyclohex-3-ene-1-carboxamide (B1296590) derivatives can lead to the formation of bicyclic lactones through rearrangement. nih.gov The choice of oxidizing agent, such as a peroxy acid (e.g., m-CPBA), influences the outcome of the reaction. rsc.org

Dihydroxylation adds two hydroxyl groups across the double bond. This can be achieved with syn- or anti-stereoselectivity depending on the reagents used. libretexts.org

Syn-dihydroxylation : Achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being on the same face of the ring. libretexts.org

Anti-dihydroxylation : This is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide ring, resulting in an anti-diol. libretexts.org

Table 2: Dihydroxylation Methods and Stereochemistry

| Method | Reagents | Stereochemical Outcome |

|---|---|---|

| Syn-dihydroxylation | 1. OsO₄ or KMnO₄ (cold, dilute) 2. NaHSO₃/H₂O | cis-diol |

Cycloaddition Reactions (e.g., Diels-Alder) Utilizing the Dienophile/Diene Character

The parent structure, cyclohex-3-ene-1-carboxylic acid, is itself a product of a Diels-Alder reaction between 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile). chegg.comupenn.edu The double bond in this compound allows it to act as a dienophile in subsequent Diels-Alder reactions. When reacting with a diene, it can form bicyclic structures. The stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com

The rate and success of the Diels-Alder reaction are influenced by the electronic nature of the substituents. The carboxylic acid group is an electron-withdrawing group, which generally increases the reactivity of the double bond as a dienophile. masterorganicchemistry.com These cycloaddition reactions are powerful tools for rapidly increasing molecular complexity and forming new six-membered rings. nih.gov

Hydrogenation and Other Reductive Transformations of the Alkene

The carbon-carbon double bond in this compound is susceptible to reduction through various methods, most notably catalytic hydrogenation. This transformation is a key step for accessing the corresponding saturated cyclohexane (B81311) derivative while retaining the stereochemistry at the C1 position.

Catalytic hydrogenation is a widely employed method for the reduction of alkenes. pearson.com Typically, this involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of the alkene in cyclohexene derivatives without affecting the carboxylic acid group, common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst). pearson.comlibretexts.org The reaction is generally performed under mild to moderate temperature and pressure conditions. The carboxylic acid group is comparatively unreactive towards catalytic hydrogenation under conditions that readily reduce an alkene. libretexts.org

The primary product of the hydrogenation of this compound is (1S)-cyclohexanecarboxylic acid. The reaction proceeds via the addition of two hydrogen atoms to the same face of the double bond (syn-addition), but given the distance from the chiral center, the stereochemical outcome is the straightforward saturation of the ring.

| Reactant | Catalyst | Reagent | Product | Notes |

| This compound | Pd/C or PtO₂ | H₂ | (1S)-cyclohexanecarboxylic acid | Selective reduction of the C=C bond. The -COOH group remains unaffected under standard conditions. pearson.comlibretexts.org |

Other reductive methods can also be employed for the transformation of the alkene. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, can also achieve the reduction of the double bond. organic-chemistry.org

Halogenation and Hydrohalogenation Reactions

The alkene functionality of this compound and its derivatives readily undergoes electrophilic addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The addition of halogens, such as bromine (Br₂), to the double bond of cyclohexene derivatives typically proceeds through a mechanism involving a cyclic halonium ion intermediate. This leads to the anti-addition of the two halogen atoms across the double bond. For instance, the bromination of cyclohex-3-ene-1-carboxamide derivatives results in the formation of a dibromo-substituted cyclohexane ring. nih.gov In a study on a derivative, 6-(hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide, bromination led to a complex rearrangement product, indicating that neighboring functional groups can significantly influence the reaction pathway. researchgate.netnih.gov The initial step, however, is the electrophilic attack of bromine on the double bond. nih.gov

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the unsymmetrical double bond of the cyclohexene ring is expected to follow Markovnikov's rule. pressbooks.pub The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. The more stable secondary carbocation would be formed preferentially over the less stable one. The subsequent attack by the halide anion yields the final product. pressbooks.pub For 1-methylcyclohexene, the major product results from the formation of the more stable tertiary carbocation. pressbooks.pub In the case of this compound, protonation at either C3 or C4 would lead to a secondary carbocation, but electronic effects of the carboxylic acid group could influence the regioselectivity.

| Reaction | Reagent | Intermediate | Product Stereochemistry | Key Feature |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition | Formation of vicinal dihalides. nih.gov |

| Hydrohalogenation | HBr, HCl | Carbocation | Follows Markovnikov's rule | Regioselective addition based on carbocation stability. pressbooks.pub |

Stereochemical Retention and Inversion During Transformations

The stereochemical integrity of the chiral center at the C1 position is a crucial aspect of the synthetic utility of this compound. Many transformations are designed to proceed with either retention or predictable inversion of this stereocenter.

Studies on Stereochemical Control in Rearrangements

The rigid framework and defined stereochemistry of this compound make it an interesting substrate for studying stereochemical control in molecular rearrangements.

One notable example is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. researchgate.net This rearrangement has been applied to cyclohex-3-ene carboxylic acid. The reaction is initiated by converting the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form an isocyanate. Crucially, the migration of the cyclohexenyl group occurs with complete retention of the stereochemical configuration at the migrating carbon (C1). This isocyanate can then be trapped with various nucleophiles, such as alcohols, to form carbamates. researchgate.net This process allows for the conversion of the carboxylic acid group into an amine functionality while preserving the original enantiopurity. researchgate.net

Another relevant transformation is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen-Ireland rearrangement. Studies on related systems have shown that such rearrangements can proceed with a high degree of stereocontrol. researchgate.net For example, the Claisen-Ireland rearrangement of an allyl ester derived from a chiral carboxylic acid would proceed through a chair-like transition state, allowing for the predictable transfer of chirality.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 1s Cyclohex 3 Ene 1 Carboxylic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for quantifying the enantiomeric purity, or enantiomeric excess (ee), of chiral compounds like (1S)-cyclohex-3-ene-1-carboxylic acid. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most frequently reported method for determining the ee of this compound. metu.edu.trrsc.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A specific method for achieving a baseline separation and quantifying an ee value of 99% or greater has been detailed. google.com This method employs a specialized chiral column under isocratic conditions. google.com

Alternatively, the carboxylic acid can be derivatized with a single enantiomer of a chiral reagent, such as (S)-1-phenylethylamine, to form diastereomeric amides. rsc.org These diastereomers can then be separated and quantified using standard, non-chiral HPLC columns. rsc.org

| Parameter | Condition |

|---|---|

| Column | Chiral Column AY-H (4.6 x 250mm, 5 µm) |

| Mobile Phase | 98% n-Hexane / 2% Ethanol / 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

Chiral Gas Chromatography (GC) is another viable technique for enantiomeric separation. While less commonly cited specifically for this acid, the principle involves using capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.cz These cyclodextrin macromolecules create a chiral environment that allows for the differential interaction and separation of the enantiomers as they pass through the column. gcms.cz Commercial purity assessments of (S)-(-)-3-cyclohexene-1-carboxylic acid often list purity determined by GC, indicating its utility in analyzing the compound. tcichemicals.comtcichemicals.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard 1D ¹H and ¹³C NMR spectra confirm the basic connectivity of the cyclohexene (B86901) ring and the carboxylic acid group, advanced NMR techniques are required to probe the molecule's complex stereochemistry. metu.edu.trnih.gov

For molecules like substituted cyclohexenecarboxylic acids, 1D NMR spectra can suffer from signal overlap, making unambiguous peak assignment difficult. digitellinc.com Two-dimensional (2D) NMR experiments resolve this by correlating signals across a second frequency dimension, providing invaluable information about the molecular framework. digitellinc.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity around the cyclohexene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It provides a definitive assignment of which protons are bonded to which carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the protons on the ring to the carboxylic acid carbon. sdsu.edu

| Technique | Type of Correlation | Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons, mapping the spin systems within the cyclohexene ring. |

| HSQC | ¹H - ¹³C (¹J) | Assigns protons to their directly attached carbons. |

| HMBC | ¹H - ¹³C (²J, ³J) | Connects molecular fragments through long-range couplings, confirming the overall structure. |

To determine enantiomeric purity by NMR, chiral shift reagents (CSRs) can be employed. These are typically paramagnetic lanthanide complexes that can reversibly bind to the carboxylic acid. tcichemicals.comlibretexts.org In a chiral environment, the complex formed with the (S)-enantiomer is diastereomeric to the one formed with the (R)-enantiomer. This diastereomeric interaction leads to different induced shifts in the ¹H NMR spectrum, causing separate signals for each enantiomer to appear, which can then be integrated to determine the ee. libretexts.org

Another approach involves the derivatization of the carboxylic acid with a chiral derivatizing agent (CDA), creating a diastereomeric mixture. researchgate.net The CDA contains an aromatic group that exerts an anisotropic (spatially dependent) magnetic field. Due to the fixed stereochemical relationship in the two diastereomers, protons of the cyclohexene moiety will experience this field differently, leading to distinct chemical shifts that allow for stereochemical assignment. researchgate.net

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are non-destructive methods that provide direct information about the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., the S-configuration), the absolute configuration can be determined with a high degree of confidence. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD) involves measuring the optical rotation of a substance across a range of wavelengths. libretexts.org The resulting curve, particularly in the region of an electronic absorption (an effect known as the Cotton effect), is characteristic of the molecule's absolute stereochemistry. libretexts.org While a full ORD curve provides extensive data, even a single measurement of specific rotation at a standard wavelength (like the sodium D-line, 589 nm) is a key identifier for a specific enantiomer. For (S)-(-)-3-cyclohexene-1-carboxylic acid, the specific rotation is reported to be in the range of -92.0° to -97.0° (c=5, MeOH). tcichemicals.comtcichemicals.com

| Technique | Principle | Application to this compound |

|---|---|---|

| VCD | Differential absorption of circularly polarized IR light. | Provides a spectral fingerprint of the absolute configuration, confirmed by computational modeling. |

| ORD | Measurement of optical rotation vs. wavelength. | The sign and magnitude of rotation confirm the identity of the enantiomer. |

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule. It works by scattering X-rays off the electron clouds of atoms arranged in a crystalline lattice, producing a diffraction pattern that can be mathematically reconstructed into a precise atomic model.

However, this compound is a liquid or low-melting solid at room temperature, which precludes its direct analysis by this technique. chemicalbook.com The standard and necessary approach in such cases is to convert the liquid compound into a suitable crystalline derivative. This can be achieved by forming a salt with a chiral or achiral base (e.g., R-a-phenylethylamine) or by creating a crystalline amide or ester. nih.gov

Once a high-quality single crystal of the derivative is obtained, X-ray diffraction analysis can provide the exact solid-state conformation and, crucially, the unambiguous absolute configuration of the chiral center. mdpi.com If the derivative contains an atom with significant anomalous dispersion (e.g., a bromine atom or a heavy metal), the absolute configuration of the entire molecule, including the original carboxylic acid moiety, can be determined without ambiguity.

Applications of 1s Cyclohex 3 Ene 1 Carboxylic Acid As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The stereochemically defined cyclohexene (B86901) ring of (1S)-cyclohex-3-ene-1-carboxylic acid is a structural motif found in numerous natural products. Consequently, this compound serves as a powerful chiral precursor in their total synthesis, allowing for the efficient construction of complex stereochemical arrays.

While direct applications of this compound in the total synthesis of specific polyketides and terpenoids are not extensively documented, its structural framework is of significant relevance. Polyketides and terpenoids are two of the largest classes of natural products, many of which contain cyclohexene or related six-membered ring systems embedded within their complex structures. The synthesis of these cyclic systems with precise stereochemical control is a central challenge in their total synthesis.

The Diels-Alder reaction is a powerful method for constructing cyclohexene rings, and chiral dienophiles are crucial for achieving asymmetry in these transformations. rdd.edu.iqresearchgate.net Derivatives of this compound can be envisioned as chiral dienophiles or synthons for chiral dienes, providing a strategic entry point to enantiomerically enriched cyclohexene intermediates. These intermediates are valuable precursors for the elaboration of the complex carbon skeletons of polyketides and terpenoids. For instance, the chiral scaffold can guide the stereoselective installation of further stereocenters, a common requirement in the synthesis of these natural product classes.

The utility of chiral cyclohexene derivatives is more explicitly demonstrated in the synthesis of alkaloids and pheromones. A notable example is the synthesis of the ladybug defense alkaloid (-)-Adaline. The total synthesis of this complex, bicyclic alkaloid has been accomplished starting from a chiral cyclohexene derivative, highlighting the strategic importance of this scaffold in establishing the correct stereochemistry of the final product. nih.govmdpi.com

Furthermore, the synthesis of Periplanone B, the potent sex pheromone of the American cockroach, relies on the construction of a ten-membered carbocyclic ring. rdd.edu.iqrsc.org Synthetic strategies towards Periplanone B have utilized cyclohexene-based starting materials to establish the necessary stereocenters that are carried through to the final, complex macrocyclic structure. Although racemic starting materials are sometimes used, the availability of enantiopure compounds like this compound offers a clear pathway for the asymmetric synthesis of the natural, biologically active enantiomer of the pheromone.

Utilization in the Synthesis of Synthetic Chiral Ligands and Catalysts

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, particularly for the pharmaceutical industry. The performance of these catalytic systems is critically dependent on the structure of the chiral ligand or catalyst. nih.govnih.gov Chiral phosphine (B1218219) ligands, for example, are a prominent class of ligands used in a multitude of asymmetric transformations. nih.govnih.govresearchgate.net

While specific examples of chiral ligands directly synthesized from this compound are not prevalent in the literature, its structure presents significant potential for the development of new chiral catalysts. The carboxylic acid group can be readily transformed into a variety of other functional groups, such as amides, esters, or alcohols, which can serve as coordination sites for metal centers. Moreover, the double bond can be functionalized to introduce additional stereocenters or ligating atoms. The rigid, chiral cyclohexene backbone can provide a well-defined stereochemical environment around a metal center, which is essential for inducing high enantioselectivity in catalytic reactions. Therefore, this compound represents a valuable and underexplored platform for the design and synthesis of novel chiral ligands and organocatalysts.

Application in the Construction of Advanced Pharmaceutical Intermediates (e.g., Edoxaban precursor)

One of the most significant and well-documented applications of this compound is its role as a key chiral building block in the synthesis of the anticoagulant drug Edoxaban. nih.govnih.gov Edoxaban is a direct factor Xa inhibitor used for the prevention and treatment of various thromboembolic diseases. nih.gov

The synthesis of the active pharmaceutical ingredient relies on the construction of a complex diamine-substituted cyclohexane (B81311) core with specific stereochemistry. This compound serves as the starting material for the synthesis of this crucial intermediate. Various synthetic routes have been developed, with total yields for the formation of the key intermediate varying between different approaches. These multi-step sequences leverage the inherent chirality of the starting material to ensure the final drug molecule has the correct absolute stereochemistry, which is critical for its pharmacological activity.

| Synthetic Route | Number of Steps | Overall Yield (%) |

|---|---|---|

| Method I | 12 | 10.0 |

| Method II | 8 | 30.1 |

| Improved Method | 8 | 41.5 |

Incorporation into Polymer Architectures for Chiral Materials Research

The field of chiral polymers has garnered significant interest due to their unique properties and potential applications in areas such as chiral separations, asymmetric catalysis, and chiroptical materials. chemrxiv.orgrsc.org The synthesis of these materials often involves the polymerization of chiral monomers to create macromolecules with a defined helical structure or with chiral pendant groups.

This compound represents a promising, yet largely unexplored, candidate as a chiral monomer for the synthesis of novel polymers. The vinyl group within the cyclohexene ring is amenable to polymerization through various methods, such as ring-opening metathesis polymerization (ROMP) or addition polymerization. nih.gov The carboxylic acid functionality provides a handle for further modification, allowing for the tuning of the polymer's physical and chemical properties, such as solubility and thermal stability. The incorporation of this rigid, chiral cyclic monomer into a polymer backbone could induce a specific helical conformation in the polymer chain, leading to materials with unique chiroptical properties. Such polymers could find applications as chiral stationary phases in chromatography or as recyclable catalysts in asymmetric synthesis.

Computational and Theoretical Studies on 1s Cyclohex 3 Ene 1 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of (1S)-cyclohex-3-ene-1-carboxylic acid is primarily dictated by the half-chair conformation of the cyclohexene (B86901) ring and the orientation of the carboxylic acid substituent. The cyclohexene ring is not planar and rapidly interconverts between two equivalent half-chair forms. The presence of the carboxylic acid group at the C1 position, which is an sp³-hybridized carbon, leads to two primary low-energy conformations: one with the carboxylic acid group in a pseudo-axial position and the other in a pseudo-equatorial position.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the relative energies of these conformers and map the potential energy surface. The energy difference between the axial and equatorial conformers is a key determinant of the conformational equilibrium. For most monosubstituted cyclohexanes, the equatorial position is favored to minimize steric strain, specifically 1,3-diaxial interactions. In the case of this compound, the equatorial conformer is generally predicted to be the more stable, lower-energy form.

The energy landscape of this molecule is characterized by the energy wells of the stable conformers and the energy barriers to their interconversion. The barrier to ring inversion in cyclohexene itself is relatively low, and the presence of the carboxylic acid group is not expected to significantly alter this. The primary energetic difference lies in the stability of the two substituent orientations.

| Substituent | Computational Method | Basis Set | Calculated ΔG (Equatorial - Axial) (kcal/mol) |

|---|---|---|---|

| -COOH | DFT (B3LYP) | 6-31G(d) | -1.2 to -1.8 |

| -CH3 | DFT (B3LYP) | 6-31G(d) | -1.7 |

| -OH | DFT (B3LYP) | 6-31G(d) | -0.5 to -0.9 |

Note: The data in this table are representative values from computational studies on substituted cyclohexanes and are intended to illustrate the general magnitude of the energetic preference for the equatorial conformer.

Quantum Chemical Calculations of Electronic Structure and Reactivityacs.org

Quantum chemical calculations are instrumental in elucidating the electronic properties of this compound, which in turn govern its reactivity. Methods like DFT are used to compute molecular orbitals, charge distributions, and electrostatic potential maps.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the C=C double bond, making it susceptible to attack by electrophiles. The LUMO is often associated with the π* orbital of the carbonyl group in the carboxylic acid, indicating its potential as an electrophilic site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this molecule, the ESP map would show a high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, indicative of its acidic nature.

| Property | Computational Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.5 eV to -7.5 eV |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -0.5 eV to 0.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 6.0 eV to 8.0 eV |

| Dipole Moment | DFT/B3LYP/6-31G(d) | 1.5 D to 2.5 D |

Note: These values are typical for unsaturated carboxylic acids and provide an estimation of the electronic properties.

Molecular Dynamics Simulations for Solvent Effects and Interactionsacs.orgreddit.com

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, particularly their interactions with solvent molecules. For this compound, MD simulations in an explicit solvent (like water or an organic solvent) can reveal detailed information about the solvation shell and its influence on the molecule's conformation and dynamics.

In aqueous solution, MD simulations would show the formation of strong hydrogen bonds between the carboxylic acid group and surrounding water molecules. The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl hydrogen acts as a hydrogen bond donor. These interactions stabilize the solute and can influence the conformational equilibrium between the axial and equatorial forms.

Radial Distribution Functions (RDFs): A key output from MD simulations is the RDF, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For example, the RDF for water oxygen atoms around the carboxylic acid hydrogen would show a sharp peak at a short distance, indicating a well-defined first solvation shell due to hydrogen bonding.

| Property | Description | Typical Calculated Value |

|---|---|---|

| Solvation Free Energy | The free energy change associated with transferring the molecule from gas phase to solvent. | -7 to -10 kcal/mol |

| First Solvation Shell H-Bonds | Average number of hydrogen bonds between the carboxylic acid group and water. | 3 to 4 |

| RDF Peak (O-H---O_water) | Position of the first peak in the radial distribution function for the hydroxyl hydrogen and water oxygen. | 1.7 to 1.9 Å |

Note: The data presented are representative for small carboxylic acids in aqueous solution.

Prediction of Spectroscopic Properties and Absolute Configuration

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can be used to identify and characterize molecules, including determining their absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The VCD spectrum is the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra, a comparison between an experimental VCD spectrum and a computationally predicted spectrum for one enantiomer can unambiguously establish the absolute configuration. The process involves:

Performing a conformational search and calculating the energies of the low-energy conformers of, for example, the (1S)-enantiomer using DFT.

Calculating the VCD spectrum for each conformer.

Generating a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

Comparing the predicted spectrum with the experimental spectrum. A match confirms the absolute configuration as (1S), while a mirror-image match indicates the (1R) configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule (often using the GIAO method with DFT) and referencing them to a standard (like tetramethylsilane), a predicted NMR spectrum can be generated. This is particularly useful for distinguishing between different isomers or for confirming a structural assignment. The accuracy of these predictions depends on the level of theory and the proper consideration of conformational averaging.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 178-182 |

| C3/C4 (sp²) | 125-130 |

| C1 (sp³) | 40-45 |

| C2/C5/C6 (sp³) | 25-35 |

Note: These are estimated chemical shift ranges based on computational models for similar structures.

Mechanistic Studies of Reactions Involving (1S)-Cyclohex-3-ene-1-carboxylic Acidacs.org

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, several reactions are of interest.

Electrophilic Addition to the Alkene: The double bond in the cyclohexene ring is susceptible to electrophilic addition. Computational studies can model the reaction pathway, for instance, with an electrophile like Br₂. These calculations can determine the structure and energy of the transition state for the formation of the bromonium ion intermediate and subsequent ring-opening by a nucleophile. Such studies can explain the stereochemical outcome of the reaction.

Lactonization: Intramolecular reactions, such as iodolactonization, are common for unsaturated carboxylic acids. Theoretical models can be used to investigate the mechanism of this reaction, including the initial formation of the iodonium (B1229267) ion, the subsequent intramolecular nucleophilic attack by the carboxylate group, and the energetics of the transition state leading to the lactone product. DFT calculations can provide activation energies and reaction enthalpies, helping to understand the feasibility and selectivity of the reaction.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Epoxidation with a peroxy acid | DFT (B3LYP) | 10-15 |

| Diels-Alder Cycloaddition | DFT (B3LYP) | 15-25 |

| Iodolactonization | DFT (B3LYP) | 5-10 |

Note: These values are illustrative and represent typical activation energies for these types of reactions involving cyclohexene systems.

Future Directions and Emerging Research Avenues for 1s Cyclohex 3 Ene 1 Carboxylic Acid

Development of More Sustainable and Greener Synthetic Methods

The chemical industry's increasing emphasis on sustainability is driving research away from traditional synthetic routes that often involve harsh conditions, toxic reagents, and significant waste generation. For (1S)-cyclohex-3-ene-1-carboxylic acid, the future lies in the adoption and refinement of greener methodologies, with a particular focus on biocatalysis.

Traditional methods for obtaining this chiral acid often rely on the classical resolution of a racemic mixture of 3-cyclohexene-1-carboxylic acid using a chiral resolving agent. This process can be inefficient, with theoretical maximum yields of only 50%, and often requires the use of toxic solvents, leading to the generation of considerable chemical waste. ontosight.ai

In contrast, biocatalysis offers a promising, environmentally friendly alternative. Recent research has focused on engineering enzymes for the asymmetric hydrolysis of racemic esters to produce the desired (S)-enantiomer with high selectivity. A notable example is the engineering of the esterase BioH from Escherichia coli. Through rational design and combinatorial modulation of amino acid residues, researchers have successfully improved the enzyme's S-enantioselectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate. ontosight.ai The wild-type enzyme exhibited an enantiomeric excess (ee) of 32.3%, which was increased to 70.9% with an engineered mutant, demonstrating the power of this approach. ontosight.ai Further optimization of reaction conditions has the potential to enhance both selectivity and conversion rates, making this a viable industrial process. ontosight.ai

Another sustainable approach involves the use of chiral auxiliaries derived from renewable resources. For instance, an asymmetric synthesis has been developed utilizing lactic acid ester, which is derived from easily available ethyl l-lactate, as a chiral auxiliary in a diastereoselective Diels-Alder reaction. acs.org This method avoids the need for classical resolution and utilizes a bio-based starting material.

| Method | Description | Advantages | Disadvantages |

| Classical Resolution | Separation of a racemic mixture using a chiral resolving agent based on the differential solubility of the resulting diastereomeric salts. ontosight.ai | High optical purity (>99% ee) can be achieved. ontosight.ai | Maximum theoretical yield of 50%; often requires toxic solvents; generates significant solid waste. ontosight.ai |

| Enhanced Biocatalysis | Asymmetric hydrolysis of a racemic ester (e.g., methyl-3-cyclohexene-1-carboxylate) using an engineered enzyme (e.g., esterase BioH). ontosight.ai | Environmentally friendly; simpler procedure; potential for >50% yield (via dynamic kinetic resolution); mild reaction conditions. ontosight.ai | Requires development and optimization of specific enzymes; enantioselectivity may need improvement. ontosight.ai |

Exploration of Novel Catalytic Systems for Derivatization

The cyclohexene (B86901) ring and the carboxylic acid functional group offer multiple sites for chemical modification, making this compound a versatile scaffold for creating a diverse range of derivatives. Future research will heavily focus on discovering and implementing novel catalytic systems to exploit this potential, enabling the synthesis of complex molecules with unique properties.

One promising area is the use of transition metal catalysis. For example, rhodium-catalyzed intramolecular aminoetherification of alkenyl carboxylic acids presents a novel method for creating complex heterocyclic structures like amino γ-lactones. This type of transformation could be applied to derivatives of this compound to generate new classes of biologically active compounds.

Further derivatization of the cyclohexene ring through reactions like epoxidation and bromination can lead to the formation of intricate bicyclic structures. rsc.org The development of stereoselective catalytic systems for these transformations is a key research goal, as it would allow for precise control over the architecture of the final products.

In addition to metal-based catalysts, engineered biocatalysts are emerging as powerful tools for derivatization. Variants of enzymes have been designed to catalyze reactions that create multiple new carbon-carbon bonds, yielding densely functionalized cyclohexene derivatives with high stereocontrol. The application of such multifunctional biocatalysts could streamline the synthesis of complex derivatives from this compound in a single pot.

| Catalytic System | Reaction Type | Potential Derivatives |

| Titanium tetrachloride (TiCl4) | Diastereoselective Diels-Alder | Chiral cyclohexene rings with controlled stereochemistry. acs.org |

| Rhodium (Rh) complexes | Intramolecular Aminoetherification | Fused heterocyclic systems (e.g., amino γ-lactones). |

| Engineered Enzymes (e.g., 4-OT variants) | Tandem C-C bond formation | Densely functionalized cyclohexene carbaldehydes. |

| Diphenylphosphoryl azide (B81097) (DPPA) | Curtius Rearrangement | N-(1-cyclohex-3-enyl)carbamates and related amino derivatives. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow manufacturing. This transition offers significant advantages in terms of safety, efficiency, process control, and scalability. Integrating the synthesis and derivatization of this compound into flow chemistry and automated platforms is a critical future direction.

Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. For many reactions, especially those that are highly exothermic or involve hazardous reagents, flow chemistry provides a much safer operating environment compared to large-scale batch reactors.

Automated synthesis platforms, when coupled with flow reactors, can enable high-throughput screening of reaction conditions and rapid library synthesis of derivatives. For instance, fully automated processes have been developed for the synthesis of other carboxylic acids, demonstrating the feasibility of this approach. Such platforms can accelerate the discovery of new derivatives of this compound with desired properties. The ability to couple multiple reaction steps in a continuous sequence without the need for isolating intermediates can significantly shorten synthesis times and reduce waste.

Expanding Applications in Advanced Materials Science beyond Current Scope

While this compound is primarily known as a pharmaceutical intermediate, its unique chemical structure makes it a promising candidate for applications in advanced materials science. The combination of a reactive alkene, a versatile carboxylic acid group, and inherent chirality provides a foundation for creating novel functional materials.

One of the most promising future applications is its use as a functional monomer in polymer synthesis. Cyclohexene and its derivatives can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polyolefins with unique properties. researchgate.netkinampark.com Although the low ring strain of cyclohexene can make it a challenging monomer for ROMP, it can be effectively copolymerized with other cyclic olefins to tailor the properties of the resulting polymer. researchgate.netcamachem.com The carboxylic acid moiety of this compound could be protected during polymerization and later deprotected to yield a polymer with regularly spaced, reactive carboxyl pendants. kinampark.com These functional groups can serve as sites for cross-linking or for grafting other molecules, leading to materials for coatings, adhesives, or biomedical applications. osti.gov

Furthermore, derivatives of cyclohexanecarboxylic acid have been shown to exhibit liquid-crystal properties. This opens up an avenue for research into synthesizing derivatives of this compound as chiral dopants or core structures for new liquid-crystalline materials, which could find applications in displays and optical sensors. The compound is already used as a modifier for polystyrene and alkyd resins and as a plasticizer, indicating its compatibility with polymer systems. osti.gov Future research will likely focus on leveraging its specific stereochemistry to impart unique chiroptical or mechanical properties to these materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1S)-cyclohex-3-ene-1-carboxylic acid and its derivatives?

- Answer : The compound is synthesized via Diels-Alder reactions to form the cyclohexene core, followed by functionalization. For example, derivatives can be prepared by reacting carbohydrazonamides with cis-1,2,3,6-tetrahydropyranic anhydride under anhydrous conditions (e.g., diethyl ether). Cyclization in alkaline solutions yields triazole derivatives. Stereochemical resolution is achieved using chiral agents like (R)- or (S)-α-methylbenzylamine to separate enantiomers. Structural validation relies on H/C NMR, mass spectrometry (MS), and elemental analysis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., with α-methylbenzylamine) followed by X-ray crystallography or chiral HPLC. demonstrates single-crystal X-ray diffraction for absolute configuration determination, supported by HRMS and NMR data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Work in a fume hood to avoid inhalation (H335). Store at room temperature in dark, anhydrous conditions. Dispose of waste via licensed services, adhering to GHS guidelines .

Advanced Research Questions

Q. What experimental strategies are used to analyze the antiproliferative effects of this compound derivatives in human leukocytes?

- Answer : Stimulate peripheral blood mononuclear cells (PBMCs) with mitogens like phytohemagglutinin (PHA) to model activated immune responses. Test derivatives at 10–100 µg/mL using proliferation assays (e.g., MTT/BrdU). Controls must include unstimulated cells to exclude nonspecific toxicity. shows activity in stimulated PBMCs but no cytotoxicity in unstimulated cells, highlighting assay specificity .

Q. How can researchers reconcile contradictory data on the toxicity profiles of cyclohex-3-ene-1-carboxylic acid derivatives across cell models?

- Answer : Discrepancies may arise from cell type (primary vs. immortalized), activation state (e.g., PHA stimulation), or assay endpoints (viability vs. proliferation). Standardize models by including activated and resting cells, and use multiple toxicity markers (e.g., apoptosis, lactate dehydrogenase release). emphasizes context-dependent activity in PBMCs .

Q. What methodologies are critical for ADME studies of this compound-based drug candidates like GSK3640254?

- Answer : Radiolabeled compounds track absorption/distribution/metabolism in vivo. Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites, while pharmacokinetic modeling predicts clearance. highlights human ADME studies for GSK3640254, a phase IIb HIV-1 maturation inhibitor, using these techniques .

Q. How does enantiomeric form influence the biological activity and synthetic utility of cyclohex-3-ene-1-carboxylic acid?

- Answer : The (1S)-enantiomer is a key intermediate in edoxaban synthesis ( ). Enantiomers may exhibit divergent receptor binding; for example, the (S)-form’s use in clinical trials ( ) underscores its pharmacological relevance. Chiral synthesis and analysis (e.g., ) ensure enantiopurity for target specificity .

Q. What approaches establish structure-activity relationships (SAR) for antiproliferative derivatives of this compound?

- Answer : Systematic modification of substituents (e.g., triazole vs. hydrazone groups) and testing in bioassays. synthesized derivatives (2a-2f, 3a-3f) and correlated electron-withdrawing groups with reduced PBMC proliferation. Molecular docking can predict interactions with biological targets (e.g., kinase domains) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.